molecular formula C6H7ClF2N2 B151419 (3,5-Difluoropyridin-2-yl)methanamine hydrochloride CAS No. 936363-97-2

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B151419
CAS No.: 936363-97-2
M. Wt: 180.58 g/mol
InChI Key: LLDNXDXUZYTYPW-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3,5-difluoropyridine with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-2-yl)methanamine hydrochloride
  • (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride

Uniqueness

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various chemical and biological applications .

Biological Activity

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with two fluorine substituents at the 3 and 5 positions and an amine group at the 2 position. The molecular formula is C6H8ClF2N2C_6H_8ClF_2N_2, and it is typically encountered as a hydrochloride salt, enhancing its solubility in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and metabolic stability, which can enhance binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits significant potential as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest applications in treating conditions such as cancer and infectious diseases .

Key Findings from Research Studies

  • Inhibition Studies :
    • The compound has been tested for its inhibitory effects on various enzymes. For instance, it showed promising results in inhibiting certain kinases associated with cancer progression.
  • Antiparasitic Activity :
    • In vivo studies demonstrated that this compound could reduce parasitemia in models of malaria, achieving reductions of up to 46% at a dose of 50 mg/kg .
  • ADME Properties :
    • The compound's absorption, distribution, metabolism, and excretion (ADME) properties were evaluated in vitro. Results indicated good metabolic stability with a percentage remaining at 40 minutes ranging from 69% to 99% across various compounds tested .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarity FeaturesUnique Aspects
2-Amino-3-fluoropyridinePyridine ring, amino groupSingle fluorine substituent
4-FluoroanilineAromatic amine structureLacks pyridine ring
3,5-Dichloropyridin-2-ylmethanamineSimilar halogenated pyridine structureContains chlorine instead of fluorine

This table highlights how this compound stands out due to its specific substitution pattern that influences its biological activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study 1 : A study on enzyme inhibition demonstrated that derivatives of this compound exhibited varying degrees of potency against specific targets such as protein kinases involved in tumor growth.
  • Case Study 2 : In a malaria model using Plasmodium berghei, the compound was administered orally and showed significant efficacy in reducing parasitemia levels compared to control groups .

Properties

IUPAC Name

(3,5-difluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDNXDXUZYTYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936363-97-2
Record name 1-(3,5-difluoropyridin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,5-difluoropicolinonitrile (1.4 g, 10 mmol), conc. HCl (12 ml) and 10% Pd—C (200 mg) in 1:1 ethanol/tetrahydrofuran was shaken under a hydrogen atmosphere (50 psi) for 5 h. The reaction mixture was filtered and the ethanol removed in vacuo. The remaining solution was lyophilized to afford an off-white solid (2.16 g, 100% yield). LCMS (M+H) calcd for C6H7F2N2: 145.06; found: 145.12.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
100%

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